molecular formula C6H7N3O3 B12960304 4-Amino-2-methoxypyrimidine-5-carboxylic acid

4-Amino-2-methoxypyrimidine-5-carboxylic acid

Cat. No.: B12960304
M. Wt: 169.14 g/mol
InChI Key: HDEVIMYRRBLOAZ-UHFFFAOYSA-N
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Description

4-Amino-2-methoxypyrimidine-5-carboxylic acid is a heterocyclic compound with the molecular formula C6H7N3O3 It is a derivative of pyrimidine, a six-membered ring structure containing nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-methoxypyrimidine-5-carboxylic acid typically involves the reaction of appropriate pyrimidine derivatives with suitable reagents. One common method involves the reaction of 2-methoxypyrimidine-5-carboxylic acid with ammonia or an amine source under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained at a moderate level to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple steps of purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-methoxypyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

4-Amino-2-methoxypyrimidine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-2-methoxypyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-methoxypyrimidine-5-carboxylic acid
  • 4-Amino-2-hydroxypyrimidine-5-carboxylic acid
  • 2-Amino-4-methylpyrimidine-5-carboxylic acid

Uniqueness

4-Amino-2-methoxypyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H7N3O3

Molecular Weight

169.14 g/mol

IUPAC Name

4-amino-2-methoxypyrimidine-5-carboxylic acid

InChI

InChI=1S/C6H7N3O3/c1-12-6-8-2-3(5(10)11)4(7)9-6/h2H,1H3,(H,10,11)(H2,7,8,9)

InChI Key

HDEVIMYRRBLOAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=N1)N)C(=O)O

Origin of Product

United States

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